4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H19BO2 and its molecular weight is 170.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are known to interact with various organic compounds, particularly alkyl or aryl alkynes and alkenes .
Mode of Action
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule. In the presence of a palladium catalyst, it can perform borylation at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the formation of boronates. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/50 mmhg) and density (0882 g/mL at 25 °C) suggest that it may have moderate bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. In general, the formation of boronates can lead to changes in the chemical structure and properties of the target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity can be affected by temperature, as suggested by its specific boiling point . Moreover, it is sensitive to air, indicating that it should be stored under inert gas .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes such as palladium and copper catalysts, facilitating reactions like the borylation of benzylic C-H bonds and the hydroboration of alkynes and alkenes . These interactions are crucial for the synthesis of complex organic molecules, making this compound an essential tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by participating in cell signaling pathways and altering gene expression. For instance, its role in hydroboration reactions can impact the synthesis of biologically active molecules, thereby affecting cellular metabolism and signaling . Additionally, its interaction with various enzymes can lead to changes in cellular activities, highlighting its importance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal catalysts such as palladium and copper. These complexes facilitate the activation or inhibition of enzymatic reactions, leading to changes in gene expression and metabolic pathways . The compound’s ability to form stable boron-carbon bonds is central to its mechanism of action, enabling it to participate in a wide range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade over time, affecting its long-term efficacy in biochemical reactions . Studies have shown that its stability is influenced by factors such as temperature and exposure to air, which can lead to gradual degradation and reduced activity in prolonged experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and other adverse effects . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It participates in the hydroboration and borylation reactions, which are essential for the synthesis of complex organic molecules . These reactions can influence metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with enzymes and other biomolecules . This localization is crucial for its activity and function in biochemical reactions, ensuring that it reaches the appropriate sites of action.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWCGATJFXUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435589 | |
Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-19-0 | |
Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.